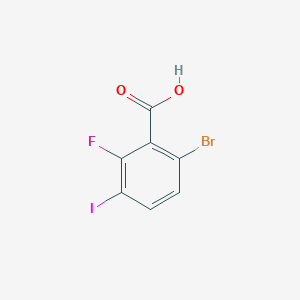

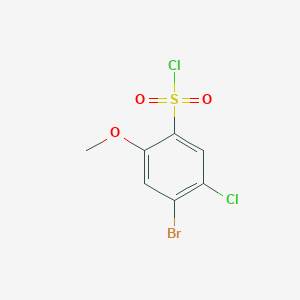

6-Bromo-2-fluoro-3-iodobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

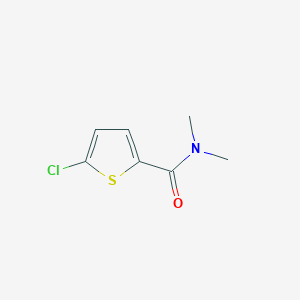

6-Bromo-2-fluoro-3-iodobenzoic acid is a loose white crystal . It is a type of benzoic acid that has bromine, fluorine, and iodine substituents at positions 6, 2, and 3 respectively .

Molecular Structure Analysis

The molecular formula of 6-Bromo-2-fluoro-3-iodobenzoic acid is C7H3BrFIO2 . The molecular weight is 344.9 . The InChI key is FTGARIJZXXCFHE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Bromo-2-fluoro-3-iodobenzoic acid is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis of Fluoro-substituted Benzoyl Chlorides

6-Bromo-2-fluoro-3-iodobenzoic acid can be used for the synthesis of fluoro-substituted benzoyl chlorides . These compounds are important in the field of organic chemistry as they can be used as intermediates in the synthesis of various other compounds.

Regioselective Synthesis of Isocoumarins

This compound can also be used for the one-pot regioselective synthesis of isocoumarins . Isocoumarins are a class of organic compounds that have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, and anti-fungal properties.

Preparation of Nonexplosive Cyclic Hypervalent Iodine (III) Oxidants

6-Bromo-2-fluoro-3-iodobenzoic acid can be used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants . These oxidants are efficient organocatalysts and reagents for various reactions.

Decarboxylative Alkynylation

The compound has been used as a catalyst and reagent in decarboxylative alkynylation . This reaction is important in the synthesis of alkynes, which are used in a variety of chemical reactions and industrial processes.

Decarboxylative Acylarylation

6-Bromo-2-fluoro-3-iodobenzoic acid has been used in decarboxylative acylarylation . This reaction is a key step in the synthesis of aryl ketones, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Oxyalkenylation and Oxyarylation

The compound has been used in oxyalkenylation and oxyarylation reactions . These reactions are important in the synthesis of oxygen-containing organic compounds, which are widely used in the pharmaceutical and chemical industries.

Safety And Hazards

Propriétés

IUPAC Name |

6-bromo-2-fluoro-3-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGARIJZXXCFHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C(=O)O)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-fluoro-3-iodobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N'-(phenylmethylidene)-N-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B2354446.png)

![tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2354448.png)

![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)

![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354460.png)

![6-Methyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354463.png)

![2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2354465.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/no-structure.png)